![molecular formula C24H25N3O5 B2681084 Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899960-27-1](/img/structure/B2681084.png)
Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ester group (ethoxy), an amine group (mesitylamino), and a carboxylate group. These functional groups could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the molecular structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amine group could participate in acid-base reactions, the ester group could undergo hydrolysis, and the carboxylate group could react with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. These properties could include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- One-Pot Synthesis of Imidazolone Derivatives : A study described a simple one-pot synthesis method for imidazolone derivatives, showcasing a process that involves the Michael addition followed by cyclization, which could be related to the synthesis or transformation of similar compounds (Bezenšek et al., 2012).
- Transformation into Thiazolo[5,4-c]pyridine-7-carboxylates : Another research focused on transforming ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates, indicating the versatility of similar structures in chemical synthesis (Albreht et al., 2009).
- Regioselective Synthesis of Pyrazole-5-carboxylates : Research on the regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates demonstrates the structural manipulation and selectivity possible in synthesizing compounds with specific functional groups (Ashton & Doss, 1993).
Enzymatic Activity Enhancement
- Pyrazolopyrimidinyl Keto-esters Enzymatic Activity : A study elaborated on the synthesis and cyclization reactions of pyrazolopyrimidinyl keto-esters, leading to compounds that showed a significant increase in the reactivity of cellobiase, hinting at the potential bioactivity of structurally related compounds (Abd & Awas, 2008).
Antimicrobial and Antioxidant Properties
- Triazole Schiff Base and Amine Derivatives : Synthesis of new 1,2,4-triazole derivatives demonstrated effective antiurease and antioxidant activities, suggesting that similar compounds could be explored for their pharmacological properties (Sokmen et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-oxo-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-5-31-24(30)23-19(13-21(29)27(26-23)18-9-7-6-8-10-18)32-14-20(28)25-22-16(3)11-15(2)12-17(22)4/h6-13H,5,14H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKCXZHHLPDRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
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